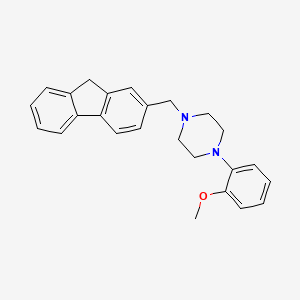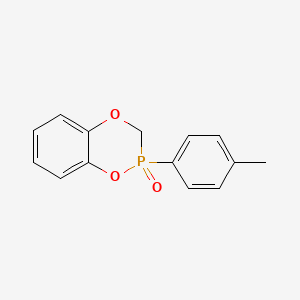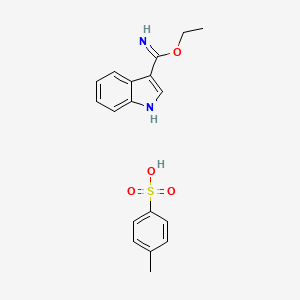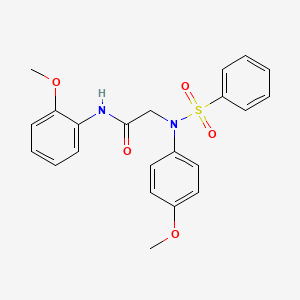
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. It has also been reported to possess potent antioxidant and anti-inflammatory properties. Furthermore, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Mechanism of Action
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine exerts its pharmacological effects by acting on various biochemical targets, including the serotonin transporter, dopamine transporter, and sigma-1 receptor. It has been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of inflammation. It has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine in lab experiments include its potent pharmacological activities, its ability to inhibit cancer cell growth, and its antioxidant and anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
For research on 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine include the development of novel derivatives with improved pharmacological activities, the investigation of its safety and efficacy in preclinical and clinical studies, and the exploration of its potential use in the treatment of various diseases, including cancer, depression, and anxiety.
Conclusion
In conclusion, this compound is a piperazine derivative that has shown promising pharmacological activities, including antitumor, antidepressant, and anxiolytic effects. Its mechanism of action involves the modulation of neurotransmitter levels and the binding to the sigma-1 receptor. This compound has also been found to possess potent antioxidant and anti-inflammatory properties. However, further research is needed to explore its full potential and determine its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been reported using various methods, including the reaction of 1-(9H-fluoren-2-ylmethyl)-4-(2-nitrophenyl)piperazine with sodium methoxide and the reduction of this compound N-oxide with sodium dithionite. The latter method was found to be more efficient and produced a higher yield of this compound.
Properties
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-28-25-9-5-4-8-24(25)27-14-12-26(13-15-27)18-19-10-11-23-21(16-19)17-20-6-2-3-7-22(20)23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIKVGYOJWGWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5985076.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperazinone](/img/structure/B5985121.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)

![2-[1-cyclopentyl-4-(2-fluoro-5-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5985146.png)
![1-[2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5985173.png)
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)

